molecular formula C21H30O3 B602717 17α-Hydroxy Progesterone-d8 CAS No. 850023-80-2

17α-Hydroxy Progesterone-d8

Cat. No.: B602717
CAS No.: 850023-80-2
M. Wt: 338.5 g/mol
InChI Key: DBPWSSGDRRHUNT-LDLLURODSA-N
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Description

17α-Hydroxy Progesterone-d8 is a white crystal or crystalline powder . It has good solubility in commonly used organic solvents such as dimethyl sulfoxide and methanol .


Synthesis Analysis

17α-Hydroxyprogesterone-d8 is synthesized from progesterone by the action of enzyme 17α-hydroxylase . The production of 17α-Hydroxyprogesterone from progesterone has been enhanced by Curvularia lunata ATCC 12017 with or without aeration and sonication .


Molecular Structure Analysis

The molecular formula of this compound is C21H30O3 . The molecular weight is 330.4611 . The IUPAC Standard InChI is InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m0/s1 .


Chemical Reactions Analysis

17α-Hydroxyprogesterone-d8 is an endogenous progestogen as well as a chemical intermediate in the biosynthesis of other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids .


Physical and Chemical Properties Analysis

17α-Hydroxyprogesterone-d8 is a white crystal or crystalline powder . It has good solubility in commonly used organic solvents such as dimethyl sulfoxide and methanol . The molecular weight of 17α-Hydroxyprogesterone-d8 is 338.5 g/mol .

Scientific Research Applications

Role in Preterm Birth Prevention

17α-Hydroxy Progesterone-d8, as a derivative of progesterone, has been extensively studied for its role in the prevention of preterm birth. Research highlights the critical appraisal of hydroxyprogesterone caproate injection, emphasizing its potential efficacy in reducing the risk of preterm birth, despite the mixed results from early studies. Recent randomized controlled trials have rekindled interest in progesterone supplementation as a means to positively influence preterm delivery rates. However, the mechanism of action remains not fully understood, and the optimal formulation, administration route, and dosage are still under investigation. The differential approach based on obstetric history and cervical surveillance is suggested, with caution advised against extending its use without solid evidence outside research protocols (Vidaeff & Belfort, 2013).

Mammary Growth and Lactation

Progesterone and its derivatives play a significant role in mammary growth, lactogenesis, and lactation. Technical advancements have led to a better understanding of how progesterone influences mammary function, including the accumulation of mammary cells during pregnancy and early lactation and its synergistic action with other hormones to stimulate mammary growth. The physiological control of these processes is vital for both reproductive health and milk production efficiency, suggesting the importance of continued research in this area (Tucker, 1981).

Progesterone in Cancer Research

The diverse roles of progesterone extend to its involvement in cancer, particularly in breast, gynecological, and brain cancers. The presence of membrane progesterone receptors (mPRs) indicates that progesterone's actions are not solely mediated by its intracellular receptor. The understanding of mPRs' roles in reproduction and cancer opens new avenues for research, suggesting potential as pharmacological targets and disease markers. This emerging research area underscores the complexity of progesterone's actions and its clinical relevance in both reproductive health and oncology (Valadez-Cosmes et al., 2016).

Mechanism of Action

Target of Action

17α-Hydroxy Progesterone-d8 (17α-OHP-d8) is an endogenous progestogen steroid hormone related to progesterone . It primarily targets the progesterone receptor (PR) , the mineralocorticoid receptor (MR) , and the glucocorticoid receptor (GR) . These receptors play crucial roles in various biological processes, including reproductive function, electrolyte balance, and immune response .

Mode of Action

17α-OHP-d8 acts as an agonist of the PR, similar to progesterone, albeit weakly in comparison . It binds to the PR, triggering a series of cellular responses. Additionally, it acts as an antagonist of the MR, blocking the receptor’s action . It also serves as a partial agonist of the GR, albeit with very low potency .

Biochemical Pathways

17α-OHP-d8 is a chemical intermediate in the biosynthesis of many other endogenous steroids, including androgens, estrogens, glucocorticoids, and mineralocorticoids . It is derived from progesterone via the enzyme 17α-hydroxylase, encoded by CYP17A1 . This steroid is primarily produced in the adrenal glands and to some degree in the gonads, specifically the corpus luteum of the ovary .

Pharmacokinetics

The levels of 17α-OHP can increase in the third trimester of pregnancy primarily due to fetal adrenal production . Normal levels are 3-90 ng/dl in children, and in women, 20-100 ng/dl prior to ovulation, and 100-500 ng/dl during the luteal phase .

Result of Action

The action of 17α-OHP-d8 leads to a variety of molecular and cellular effects. As an agonist of the PR, it can stimulate progestational activity . As an antagonist of the MR, it can inhibit mineralocorticoid activity . As a partial agonist of the GR, it can partially stimulate glucocorticoid activity .

Action Environment

The action of 17α-OHP-d8 can be influenced by various environmental factors. For instance, its production can increase during the third trimester of pregnancy due to fetal adrenal production . Furthermore, its levels can vary based on the phase of the menstrual cycle . .

Safety and Hazards

17α-Hydroxyprogesterone-d8 may be harmful if swallowed and is suspected of causing cancer .

Future Directions

There are differences between progesterone and 17α-hydroxyprogesterone caproate. Progesterone and 17-OHPC have different physiologic properties and pharmacologic profiles. Moreover, there are different indications for their use in obstetrics .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 17α-Hydroxy Progesterone-d8 involves the conversion of starting material pregnenolone-d8 to 17α-Hydroxy Progesterone-d8 through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone-d8", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Acetic anhydride (C4H6O3)", "Pyridine (C5H5N)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Diethyl ether (C4H10O)" ], "Reaction": [ "Step 1: Pregnenolone-d8 is reacted with NaH in anhydrous solvent to form the corresponding enolate.", "Step 2: The enolate is then treated with CH3I to form 17α-methyl pregnenolone-d8.", "Step 3: Reduction of 17α-methyl pregnenolone-d8 with NaBH4 in the presence of HCl gives 17α-methyl progesterone-d8.", "Step 4: 17α-methyl progesterone-d8 is then reacted with NaOH to form 17α-Hydroxy Progesterone-d8.", "Step 5: The final step involves acetylation of 17α-Hydroxy Progesterone-d8 with acetic anhydride and pyridine in anhydrous solvent to form the desired compound.", "The reaction mixture is then quenched with water and extracted with diethyl ether to obtain the product." ] }

CAS No.

850023-80-2

Molecular Formula

C21H30O3

Molecular Weight

338.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D

InChI Key

DBPWSSGDRRHUNT-LDLLURODSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Appearance

White to Off-White Solid

melting_point

216-218°C

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

68-96-2 (unlabelled)

Synonyms

17-Hydroxy-pregn-4-ene-3,20-dione-d8;  4-Pregnen-17α-ol-3,20-dione-d8

tag

Progesterone Impurities

Origin of Product

United States

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